Methyl 3-cyanopyrazine-2-carboxylate
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Overview
Description
Methyl 3-cyanopyrazine-2-carboxylate is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.13 g/mol . It is a pyrazine derivative, which is a class of nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyanopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazine-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyanopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Aminopyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyanopyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3-cyanopyrazine-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Another heterocyclic compound with similar structural features.
Methyl 2-chloropyrazine-3-carboxylate: A related pyrazine derivative with different substituents.
Uniqueness
Methyl 3-cyanopyrazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its cyano and ester groups make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
methyl 3-cyanopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H5N3O2/c1-12-7(11)6-5(4-8)9-2-3-10-6/h2-3H,1H3 |
InChI Key |
KGNJCMFKWVWTCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CN=C1C#N |
Origin of Product |
United States |
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